4-Amino-6-methylquinoline-3-carboxylic acid
Description
4-Amino-6-methylquinoline-3-carboxylic acid (CAS: 359427-49-9) is a quinoline derivative with a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . It features an amino group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 3 of the quinoline ring. This compound is typically stored at unspecified conditions, though related analogs (e.g., 4-Amino-6-chloroquinoline-3-carboxylic acid) require refrigeration (2–8°C) for stability . Its purity is reported as 95%, and it is primarily used in laboratory settings .
Properties
IUPAC Name |
4-amino-6-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALLSKGHTVYOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472155 | |
| Record name | 4-Amino-6-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359427-49-9 | |
| Record name | 4-Amino-6-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Doebner Reaction Approach
The Doebner reaction represents one of the fundamental approaches for synthesizing quinoline-4-carboxylic acids, which can be modified for the preparation of 4-Amino-6-methylquinoline-3-carboxylic acid. This reaction has been developed for the synthesis of substituted quinolines from anilines, including those possessing electron-withdrawing groups.
A modified Doebner hydrogen-transfer reaction can be employed using p-toluidine (4-methylaniline) as the starting material to introduce the required methyl group at the 6-position of the final quinoline structure. The reaction typically involves a three-component condensation of an aniline derivative, an aldehyde, and pyruvic acid.
The mechanism involves:
- Formation of an imine intermediate
- Reaction with pyruvic acid
- Cyclization to form dihydroquinoline
- Hydrogen transfer leading to aromatization and formation of quinoline-carboxylic acid
The introduction of the amino group at the 4-position can be achieved through subsequent nitration and reduction steps.
Pfitzinger Reaction Approach
The Pfitzinger reaction offers another valuable method for synthesizing quinoline-4-carboxylic acids. This approach involves the reaction of isatin derivatives with enaminones under specific conditions.
A typical Pfitzinger reaction procedure involves:
- Reaction of an enaminone with isatin using appropriate reaction conditions
- One-pot synthesis yielding quinoline-4-carboxylic acid derivatives
Recent improvements to the Pfitzinger reaction include TMSCl-mediated synthesis, which enables direct formation of quinoline-4-carboxylic esters/acids in a one-step process with good functional group tolerance. This approach can be adapted for the synthesis of this compound by selecting appropriate starting materials with the methyl group already in place.
Gould-Jacobs Reaction
For the preparation of related hydroxy-quinoline carboxylic acids, the Gould-Jacobs reaction has proven effective. This approach could be modified for the synthesis of amino-substituted derivatives through subsequent functional group transformations.
A general procedure involves:
- Basic hydrolysis of an appropriate ester precursor
- Acidification and isolation of the quinoline carboxylic acid product
For example, in the synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid:
A suspension of ester (2 mmol) in 4% NaOH hydroalcoholic solution (5 ml) is refluxed until no starting material is detected by Thin Layer Chromatography (approximately 5 h). After cooling, the mixture is completely acidified by adding concentrated HCl, and the solid obtained is collected by filtration, washed with water, and crystallized from ethanol to afford the desired compound.
Modern Synthetic Routes
Multi-Step Synthesis via Protected Intermediates
Modern approaches to this compound often involve multi-step syntheses with protected intermediates to ensure selectivity and prevent unwanted side reactions.
A general synthetic route might include:
- Preparation of a suitably substituted quinoline core
- Installation of a protected amino group at the 4-position
- Introduction or modification of the carboxylic acid functionality at the 3-position
- Deprotection to reveal the free amino group
This approach offers greater control over the regioselectivity of substitution and helps avoid side reactions that could occur with unprotected amino groups.
Catalytic Methods
Recent advances in catalytic chemistry have enabled more efficient synthesis of quinoline derivatives. For example, ionically tagged magnetic nanoparticles bearing urea linkers have been employed as catalysts for the synthesis of 2-aryl-quinoline-4-carboxylic acids.
The catalytic synthesis typically proceeds as follows:
- A mixture of aniline derivative, aldehyde, and pyruvic acid is combined with the catalyst
- The reaction is conducted under solvent-free conditions at elevated temperature
- The catalyst facilitates the formation of imine intermediates and subsequent cyclization
- The catalyst can be easily recovered using an external magnet for reuse
Table 1: Typical Reaction Conditions for Catalytic Synthesis
| Parameter | Condition |
|---|---|
| Temperature | 80°C |
| Catalyst loading | 10 mg per reaction |
| Reaction environment | Solvent-free |
| Reaction monitoring | Thin-layer chromatography (n-hexane:ethyl acetate, 4:6) |
| Product isolation | Recrystallization from ethanol |
| Catalyst recovery | External magnet |
Oxidation-Reduction Strategies
For the synthesis of amino-substituted quinoline derivatives, oxidation-reduction strategies can be employed. For instance, the preparation of 4-amino-3,6-dichloropicolinic acid (a related heterocyclic compound) involves reduction of a trichlorinated precursor.
This method could be adapted for the synthesis of this compound using the following procedure:
- Dissolve an appropriate quinoline precursor in dilute alkaline solution
- Add catalyst (Pd/C, Pt/C, or Raney nickel)
- Conduct hydrogenation under controlled pressure (0.1-1.0 MPa) and temperature (25-100°C)
- Acidify the reaction mixture to pH 1-2 to precipitate the product
- Isolate by filtration and purify by recrystallization
Comparative Analysis of Synthetic Methods
Yield Comparison
Table 2: Comparative Yields of Different Synthetic Approaches
The yields reported for various synthetic methods indicate that catalytic approaches and modified Doebner reactions generally provide the highest yields for quinoline carboxylic acid derivatives.
Reaction Conditions Comparison
Table 3: Comparison of Reaction Conditions
| Method | Temperature (°C) | Time | Pressure | Catalyst/Reagents | Solvent System |
|---|---|---|---|---|---|
| Doebner reaction | 80-110 | 2-5 h | Ambient | BF₃·THF or BF₃·Et₂O | Ethanol/Water |
| Pfitzinger reaction | Reflux | 5-8 h | Ambient | Basic conditions | Water |
| TMSCl-mediated Pfitzinger | Room temp to 60 | 3-5 h | Ambient | TMSCl | Alcohol or water |
| Catalytic with nanoparticles | 80 | 0.5-1 h | Ambient | Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | Solvent-free |
| Hydrogenation approach | 30-60 | 20-30 h | 0.2-0.4 MPa | Pd/C, Pt/C, or Raney nickel | Alkaline aqueous |
The comparison reveals that catalytic methods generally offer milder conditions and shorter reaction times, while hydrogenation approaches require longer reaction times but can provide higher purity products.
Large-Scale Synthesis Considerations
Industrial Production Methods
For large-scale synthesis of quinoline carboxylic acids, modified Doebner reactions have proven effective. For example, a large-scale reaction using the Doebner hydrogen-transfer methodology produced 371 g of a quinoline-4-carboxylic acid derivative with 82% yield, which is comparable to the yield obtained in small-scale reactions.
Key considerations for industrial production include:
- Selection of reagents that are less corrosive and toxic
- Development of processes with minimal environmental impact
- Optimization of reaction conditions for consistent yield and purity
- Implementation of efficient product isolation and purification methods
Process Flow for Large-Scale Synthesis
A typical process for large-scale synthesis might include:
Preparation of starting materials
Reaction and workup
Functionalization
Quality Control Parameters
Table 4: Quality Control Parameters for Industrial Production
| Parameter | Specification | Method of Analysis |
|---|---|---|
| Purity | >97.0% | HPLC detection |
| Moisture content | <0.5% | Karl Fischer titration |
| Residual solvents | Within ICH limits | Gas chromatography |
| Heavy metals | <10 ppm | ICP-MS |
| Melting point | Within ±2°C of standard | Differential scanning calorimetry |
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The amino and carboxylic acid groups can undergo substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in drug development and other applications .
Scientific Research Applications
4-Amino-6-methylquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis and drug discovery.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: It is used in the development of new drugs for the treatment of bacterial infections and cancer.
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-3-carboxylic acid derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Solubility and Reactivity Amino vs. This increases aqueous solubility but may reduce membrane permeability . Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate) exhibit higher lipophilicity than carboxylic acids, improving bioavailability but requiring hydrolysis for activation .
Synthetic Pathways Palladium-catalyzed cross-coupling reactions are common for synthesizing quinoline derivatives. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) was synthesized using PdCl₂(PPh₃)₂ and 4-methoxyphenylboronic acid . Similar methods may apply to the target compound, with substitutions in boronic acid reagents.
Antimicrobial Potential: Halogenated analogs (e.g., 6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid) may exhibit enhanced antimicrobial properties due to bromine’s electronegativity .
Biological Activity
4-Amino-6-methylquinoline-3-carboxylic acid (AMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, particularly in antimicrobial and antitumor research.
This compound is characterized by its quinoline structure, which is known for conferring various biological activities. The chemical formula is , and it possesses both amino and carboxylic acid functional groups that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
AMQCA has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The compound's mechanism involves the inhibition of DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Table 1: Antimicrobial Activity of AMQCA
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Staphylococcus aureus | 75 µM |
| Streptococcus agalactiae | 100 µM |
Antitumor Activity
AMQCA has also shown promise as an antitumor agent. Studies have reported its ability to inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic processes and cell cycle arrest .
Table 2: Antitumor Activity of AMQCA
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The biological activity of AMQCA is primarily attributed to its interaction with specific molecular targets:
- Inhibition of DNA Gyrase : AMQCA binds to DNA gyrase, preventing the supercoiling necessary for DNA replication.
- Topoisomerase IV Inhibition : It interferes with the function of topoisomerase IV, crucial for separating replicated DNA strands during cell division.
- Apoptosis Induction : In cancer cells, AMQCA can trigger apoptotic pathways, leading to programmed cell death .
Study on Antimicrobial Efficacy
A study conducted by researchers assessed the antimicrobial efficacy of AMQCA against multidrug-resistant strains of bacteria. The results demonstrated that AMQCA outperformed standard antibiotics in inhibiting bacterial growth, suggesting its potential as a lead compound in antibiotic development.
Study on Antitumor Properties
In vitro studies on various cancer cell lines showed that AMQCA significantly reduced cell viability and induced apoptosis. The findings highlighted its potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms and efficacy in vivo .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Amino-6-methylquinoline-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic substitution with amino acids. For example, reacting primary α-amino acids (e.g., glycine) with halogenated quinoline precursors in aqueous ethanolic NaHCO₃ at 70–80°C for 24–72 hours yields derivatives . Optimization involves adjusting temperature, reaction time, and catalyst loading (e.g., PdCl₂(PPh₃)₂ in DMF with K₂CO₃) .
- Key Parameters : Monitor pH (alkaline conditions favor carboxylate formation) and use column chromatography for purification.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR/IR Spectroscopy : Confirm substituent positions (e.g., amino and methyl groups) via characteristic peaks (e.g., NH₂ stretch at ~3400 cm⁻¹ in IR) .
- HPLC/MS : Assess purity and quantify byproducts using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding between amino and carboxyl groups) .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, lab coats) and ensure ventilation to avoid inhalation/contact .
- Store in sealed containers under dry conditions to prevent hydrolysis .
- Equip labs with eyewash stations and safety showers for accidental exposure .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound?
- Methodology :
- Use SMILES/InChI keys (e.g.,
COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O) from PubChem to construct 3D models . - Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO), predicting reactivity with electrophiles/nucleophiles .
- Validate results against experimental UV-Vis spectra and redox potentials.
Q. How do solvent polarity and pH influence the stability of this compound?
- Methodology :
- Conduct kinetic studies in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via HPLC .
- Polar aprotic solvents (e.g., DMF) stabilize the carboxylate ion, while acidic conditions protonate the amino group, altering solubility .
Q. What mechanisms explain side reactions during synthesis, and how can they be mitigated?
- Mechanistic Insights :
- Byproduct Formation : Competing cyclization or oxidation (e.g., methoxy group demethylation under acidic conditions) .
- Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and optimize stoichiometry to limit excess reagents.
Q. How can spectroscopic contradictions (e.g., NMR vs. IR data) be resolved for derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
